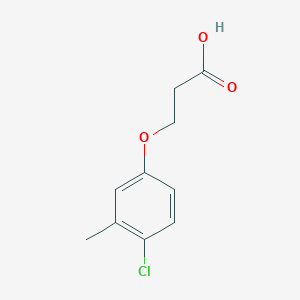

3-(4-Chloro-3-methylphenoxy)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Chloro-3-methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H11ClO3. It is a derivative of phenoxypropanoic acid and is characterized by the presence of a chloro and methyl group on the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-(4-Chloro-3-methylphenoxy)propanoic acid can be synthesized starting from 4-chloro-3-methylphenol. The synthetic route involves the following steps:

Chlorination: 4-chloro-3-methylphenol is chlorinated to form 4-chloro-3-methylphenyl chloride.

Esterification: The chlorinated product is then reacted with propanoic acid under esterification conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Chloro-3-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenoxypropanoic acids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Separation Techniques

One of the primary applications of 3-(4-Chloro-3-methylphenoxy)propanoic acid is in the field of analytical chemistry, particularly through high-performance liquid chromatography (HPLC). The compound can be effectively separated using reverse-phase HPLC methods. The mobile phase typically includes acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This technique allows for the isolation of impurities in preparative separations and is suitable for pharmacokinetic studies .

Table 1: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |

| Column Type | Newcrom R1 HPLC column |

| Particle Size | 3 µm |

| Application | Pharmacokinetics |

Environmental Applications

Adsorption Studies

Research has demonstrated that chlorophenoxy compounds, including this compound, exhibit significant adsorption characteristics when interacting with activated carbon. This property is essential for environmental remediation processes, particularly in the treatment of contaminated water sources. Studies have shown that the adsorption isotherms for these compounds can provide insights into their behavior in aquatic environments .

Table 2: Adsorption Isotherm Data

| Compound | Adsorption Capacity (mg/g) |

|---|---|

| This compound | X (to be determined in studies) |

| 4-Chlorophenoxyacetic acid | Y |

| 2-(4-Chlorophenoxy)-2-methylpropionic acid | Z |

Pharmacological Studies

Toxicity and Clinical Outcomes

The compound has been studied for its toxicological effects, particularly in cases of intentional self-poisoning. A study involving patients who ingested chlorophenoxy herbicides revealed clinical outcomes that highlight the compound's potential health risks. Although the majority of patients experienced minimal toxicity, severe cases were documented, including instances of rhabdomyolysis and renal dysfunction .

Case Study Overview

- Population: 181 patients presenting with MCPA poisoning

- Findings:

- Minimal toxicity in 85% of cases

- Severe clinical signs occurred but were uncommon

- Eight fatalities (4.4%), primarily due to cardiorespiratory arrest within 48 hours

Regulatory and Safety Considerations

Given its potential toxicity, regulatory guidelines dictate careful handling of this compound. It is classified as hazardous and may pose significant health risks upon exposure. Proper safety measures must be implemented to minimize risks associated with inhalation or skin contact .

Mecanismo De Acción

The mechanism of action of 3-(4-chloro-3-methylphenoxy)propanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Chloro-2-methylphenoxy)propanoic acid: Similar structure but with a different position of the chloro and methyl groups.

3-(4-Methylphenoxy)propanoic acid: Lacks the chloro group, affecting its reactivity and applications.

Uniqueness

3-(4-Chloro-3-methylphenoxy)propanoic acid is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which influences its chemical properties and reactivity. This makes it suitable for specific reactions and applications that other similar compounds may not be able to perform as effectively .

Actividad Biológica

3-(4-Chloro-3-methylphenoxy)propanoic acid, commonly referred to as Mecoprop (MCPP), is a synthetic herbicide belonging to the phenoxycarboxylic acid class. It is primarily utilized for controlling broadleaf weeds in various environments, including agricultural fields and residential lawns. This article delves into the biological activity of MCPP, examining its mechanisms, efficacy, degradation processes, and potential health implications based on diverse research findings.

Chemical Structure and Properties

Mecoprop has the chemical formula C10H11ClO3 and features a structure that consists of a propanoic acid chain linked to a chlorinated phenol ring. The molecular structure can be represented as follows:

- Chemical Name : this compound

- Molecular Formula : C₁₀H₁₁ClO₃

- IUPAC Name : 2-(4-chloro-2-methylphenoxy)propanoic acid

This configuration contributes to its herbicidal properties, particularly against broadleaf weeds.

Herbicidal Mechanism

Mecoprop functions primarily as a selective herbicide. Its mechanism of action involves the disruption of plant growth by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This selective action allows it to target broadleaf weeds while minimizing damage to grasses.

Efficacy Against Weeds

Research indicates that MCPP exhibits significant efficacy against various broadleaf weed species. A study reported that MCPP effectively controlled species such as dandelion (Taraxacum officinale) and clover (Trifolium repens), demonstrating its utility in turf management and agricultural applications.

Microbial Degradation

Mecoprop undergoes microbial degradation in soil environments, which is crucial for mitigating its environmental impact. Studies have shown that specific bacterial strains, such as Sphingomonas herbicidovorans, can completely degrade MCPP enantiomers, with preferential degradation observed for the (S)-enantiomer over the (R)-enantiomer .

Table 1: Microbial Degradation Rates of MCPP Enantiomers

| Bacterial Strain | Degradation Time (Days) | Preferred Enantiomer |

|---|---|---|

| Sphingomonas herbicidovorans | 25 | (S)-Mecoprop |

| Comamonas testosteroni | 30 | (R)-Mecoprop |

Health Implications

While MCPP is effective as a herbicide, concerns regarding its potential health effects have been raised. Studies have indicated that exposure to MCPP may lead to endocrine disruption in certain animal models, highlighting the need for further investigation into its safety profile .

Case Studies

-

Case Study on Soil Microbial Communities :

A study assessed the impact of MCPP on soil microbial communities, revealing that while some bacteria adapted to utilize MCPP as a carbon source, overall microbial diversity decreased with prolonged exposure . -

Cancer Cell Proliferation :

Recent research explored modified derivatives of chlorophenyl compounds similar to MCPP, demonstrating selective inhibition of colon cancer cell proliferation. Compounds derived from MCPP showed IC50 values ranging from 0.12mg/mL to 0.81mg/mL, indicating potential anticancer properties .

Propiedades

IUPAC Name |

3-(4-chloro-3-methylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-7-6-8(2-3-9(7)11)14-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOVYPZWPLFBCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.